N-benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Differentiate your kinase screening deck with CAS 2034285-79-3, a tertiary amide azetidine-pyrimidine possessing zero hydrogen bond donors (HBD=0), low TPSA (62.2 Ų), and a pyridin-2-yl metal-chelating substituent—distinct from all secondary amide analogs. The N-benzyl-N-(pyridin-2-yl) pattern eliminates HBD, enhances passive permeability (XLogP3 3.9), and enables CNS-targeted programs. Pre-weighed 20 μmol aliquots eliminate weighing steps; simply add DMSO. Expand your chemotype coverage now with this scaffold-diversification tool.

Molecular Formula C26H23N5O
Molecular Weight 421.504
CAS No. 2034285-79-3
Cat. No. B2936443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide
CAS2034285-79-3
Molecular FormulaC26H23N5O
Molecular Weight421.504
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5
InChIInChI=1S/C26H23N5O/c32-26(31(24-13-7-8-14-27-24)16-20-9-3-1-4-10-20)22-17-30(18-22)25-15-23(28-19-29-25)21-11-5-2-6-12-21/h1-15,19,22H,16-18H2
InChIKeyYZAUWWPHKQTAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide (CAS 2034285-79-3): Compound Identity and Structural Class


N-Benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide (CAS 2034285-79-3, molecular formula C₂₆H₂₃N₅O, molecular weight 421.5 g/mol) is a synthetic small molecule belonging to the azetidinyl-pyrimidine carboxamide class [1]. Its scaffold comprises a 6-phenylpyrimidin-4-yl core linked via an azetidine ring to a tertiary carboxamide bearing both N-benzyl and N-(pyridin-2-yl) substituents [2]. This compound is catalogued in screening libraries (e.g., Life Chemicals F6495-4065) and is positioned within the broader phenylpyrimidine kinase inhibitor chemical space, a class with established precedent in targeting protein kinases including JAK, CDK, and Type III RTK families [3]. However, it is critical to note that compound-specific, peer-reviewed biological activity data for this exact molecule remain absent from the primary literature as of the search date; differentiation evidence presented herein relies on structural comparison, computed physicochemical properties, scaffold-class inference, and vendor-supplied quality metrics.

Why Generic Azetidine-Pyrimidine Analogs Cannot Substitute for N-Benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide (CAS 2034285-79-3)


Within the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide scaffold class, seemingly minor variations in the amide substituent produce fundamentally different molecular recognition profiles. The target compound features a tertiary amide with simultaneous N-benzyl and N-(pyridin-2-yl) substitution — a configuration absent from all identified close analogs, which uniformly bear secondary amides with a single aryl or heteroaryl substituent [1]. The pyridin-2-yl group introduces a proximal nitrogen capable of metal-chelation or hinge-region hydrogen bonding, while the benzyl group provides additional hydrophobic surface area; together, they eliminate the hydrogen bond donor (HBD = 0) present in all secondary amide comparators (HBD = 1) [2]. The resulting physicochemical shift — higher logP (XLogP3 = 3.9) and lower topological polar surface area (TPSA = 62.2 Ų) relative to analogs — predicts altered membrane permeability, solubility, and protein binding [2]. In kinase inhibitor development, where selectivity is driven by subtle differences in hinge-binding geometry and hydrophobic pocket occupancy, interchanging analogs without controlling for these structural variables risks loss of target engagement, altered selectivity profiles, and non-reproducible screening results [3].

Quantitative Differentiation Evidence for N-Benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide (CAS 2034285-79-3) Versus Closest Analogs


Tertiary Amide Architecture: Hydrogen Bond Donor Elimination Versus Secondary Amide Comparators

CAS 2034285-79-3 is the only identified member of the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide series bearing a fully substituted tertiary amide (N-benzyl-N-(pyridin-2-yl)). This eliminates the hydrogen bond donor (HBD count = 0) present in all secondary amide analogs such as N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide and N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (HBD count = 1 each) [1]. Reducing the HBD count from 1 to 0 is associated with improved passive membrane permeability in predictive models; every HBD removed has been correlated with an approximate 10-fold increase in PAMPA permeability in congeneric series [2]. Additionally, the tertiary amide restricts rotation around the amide C–N bond, generating a defined conformational population that may pre-organize the pharmacophore for target binding, unlike the conformationally flexible secondary amide analogs [3].

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Lipophilicity and Polar Surface Area Differentiation: CAS 2034285-79-3 Versus Pyridin-3-yl Regioisomer

CAS 2034285-79-3 (XLogP3 = 3.9, TPSA = 62.2 Ų) exhibits meaningfully higher lipophilicity and lower polar surface area compared to its pyridin-3-yl regioisomer, 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide (predicted XLogP3 ≈ 2.8, TPSA ≈ 74.9 Ų, secondary amide) [1]. The ΔXLogP3 of approximately +1.1 log units places the target compound closer to the optimal lipophilicity range (logD 1–4) for oral absorption while remaining below the commonly cited lipophilicity ceiling (logP > 5) associated with promiscuous binding and poor developability [2]. The TPSA difference of approximately 12.7 Ų arises from the tertiary amide eliminating one HBD and the benzyl group adding hydrophobic surface; TPSA values below 75 Ų are generally associated with favorable CNS penetration potential, whereas the pyridin-3-yl comparator exceeds this threshold [2].

Drug-likeness ADME prediction Scaffold optimization

Azetidine Ring Contribution to Selective Kinase Binding: Class-Level Structural Biology Evidence

Crystallographic analysis of azetidine-containing kinase inhibitors (e.g., M2698 co-crystallized with p70S6K, PDB:7N93) demonstrates that the azetidine ring occupies a shallow acidic pocket formed by conserved glutamate and methionine residues (E179, M225, E222) and enhances selective kinase binding through a charged interaction with D236 [1]. This structural biology evidence is class-level: although not derived from CAS 2034285-79-3 itself, the conserved 1-(6-phenylpyrimidin-4-yl)azetidine core present in both the target compound and the crystallographically characterized chemotype supports the inference that the azetidine ring in CAS 2034285-79-3 is poised to exploit the same selectivity pocket [1]. In contrast, comparator scaffolds lacking the azetidine (e.g., simple 4-anilino-6-phenylpyrimidines) cannot engage this pocket, resulting in different kinase selectivity profiles [2]. The carboxamide moiety provides a bidentate hinge-region interaction (L175, E173), a feature conserved across the class [1].

Kinase selectivity Structure-based drug design Azetidine pharmacophore

Rotatable Bond Count and Conformational Pre-organization: CAS 2034285-79-3 Versus N-(1H-1,3-Benzodiazol-2-yl) Analog

CAS 2034285-79-3 possesses 6 rotatable bonds, compared to an estimated 5 rotatable bonds for the benzimidazole-substituted analog N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034257-53-7) [1]. While the benzimidazole analog has fewer rotatable bonds — conventionally associated with higher ligand efficiency due to reduced entropic penalty upon binding — CAS 2034285-79-3 deploys its additional rotatable bond in the N-benzyl group, which may productively fill a hydrophobic sub-pocket not accessible to the rigid, planar benzimidazole substituent [2]. The tertiary amide linkage in CAS 2034285-79-3 restricts rotation compared to the secondary amide in CAS 2034257-53-7, partially offsetting the entropic cost of the additional rotatable bond [3]. The pyridin-2-yl group in CAS 2034285-79-3, with its nitrogen oriented ortho to the amide attachment point, provides a distinct metal-chelating pharmacophore not available in the benzimidazole analog [1].

Conformational analysis Ligand efficiency Scaffold comparison

Vendor-Supplied Purity Benchmarking: Life Chemicals F6495-4065 Quality Specifications

CAS 2034285-79-3 is supplied by Life Chemicals (catalog F6495-4065) as part of a screening compound collection, with purity specifications confirmed by LCMS and/or 400 MHz NMR . The typical purity standard of ≥90% (with most screening compounds ≥95% as reported by multiple vendors for this scaffold class) provides a defined quality benchmark for procurement [1]. While this purity level is standard for commercial screening libraries and does not represent differentiation versus analog compounds from the same supplier, it establishes a minimum acceptable specification for reproducible screening. The compound is available in pre-weighed aliquots (20 μmol format), reducing handling errors associated with hygroscopic or electrostatic powders [1].

Chemical procurement Quality control Screening library

Recommended Application Scenarios for N-Benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide (CAS 2034285-79-3) Based on Differentiated Properties


Kinase Selectivity Panel Screening with a Tertiary Amide Azetidine-Pyrimidine Chemotype

CAS 2034285-79-3 is best deployed as a structurally differentiated probe in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology KinaseProfiler). The tertiary amide architecture (HBD = 0) and azetidine-containing scaffold differentiate this compound from the majority of secondary amide kinase inhibitors in screening collections [1]. The pyridin-2-yl substituent provides a potential metal-chelating motif adjacent to the amide linkage, while the azetidine ring — demonstrated in class-level crystallography to occupy a conserved acidic selectivity pocket — may confer kinase binding patterns distinct from simpler anilinopyrimidine scaffolds [2]. Users should procure this compound specifically when seeking to diversify the chemotypes represented in a kinase screening deck, rather than as a follow-up to a known hit, given the absence of published target engagement data [1].

CNS-Penetrant Chemical Probe Development Leveraging Favorable Physicochemical Properties

With a TPSA of 62.2 Ų (below the 75 Ų CNS penetration threshold) and XLogP3 of 3.9 (within the CNS-favorable range of 1–4), CAS 2034285-79-3 exhibits computed physicochemical properties predictive of blood-brain barrier permeability [1]. Its zero HBD count further supports passive CNS penetration potential compared to secondary amide analogs (HBD = 1) [2]. This compound may serve as a starting scaffold for CNS-targeted kinase inhibitor programs, particularly for targets such as GSK-3β, LRRK2, or CK1δ where phenylpyrimidine scaffolds have established precedent. The N-benzyl group offers a tractable vector for parallel SAR exploration via substituted benzyl analogs without perturbing the core pharmacophore [1].

Structure-Activity Relationship (SAR) Expansion Around Tertiary Amide Pharmacophores

In medicinal chemistry campaigns exploring tertiary amide kinase inhibitors, CAS 2034285-79-3 serves as a reference compound for understanding the contribution of the N-benzyl-N-(pyridin-2-yl) substitution pattern. The compound's 6 rotatable bonds and tertiary amide geometry create a conformationally restricted yet adaptable pharmacophore [1]. Researchers can systematically vary the benzyl group (electron-withdrawing, electron-donating, heteroaryl) or replace the pyridin-2-yl with other heterocycles (pyrimidinyl, pyrazinyl, thiazolyl) while using CAS 2034285-79-3 as the benchmark for comparing physicochemical trends (logP, TPSA) and preliminary binding data [2]. This application is appropriate specifically when the goal is to map SAR around a tertiary amide azetidine-pyrimidine scaffold, rather than to optimize a known secondary amide hit.

Screening Library Diversification for Academic Drug Discovery Centers

Academic screening centers maintaining diversity-oriented compound collections may procure CAS 2034285-79-3 to enhance representation of the under-explored azetidine-pyrimidine tertiary amide chemical space [1]. The compound's structural features — azetidine ring, 6-phenylpyrimidine core, and N-benzyl-N-(pyridin-2-yl) tertiary amide — collectively constitute a chemotype that is sparsely represented in commercial diversity libraries relative to secondary amide and aniline-based kinase inhibitor scaffolds [2]. The pre-weighed 20 μmol format from Life Chemicals (F6495-4065) facilitates direct integration into automated screening workflows without additional weighing or solubilization optimization beyond standard DMSO stock preparation [1]. This use case is specifically for library diversification rather than targeted follow-up, consistent with the current evidence landscape for this compound.

Quote Request

Request a Quote for N-benzyl-1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.